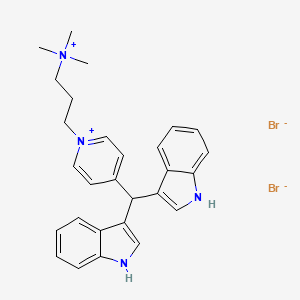
4-(Diindol-3-ylmethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a complex organic compound that features a unique structure combining indole, pyridine, and quaternary ammonium groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis reaction.
Alkylation: The indole derivative undergoes alkylation with a suitable alkyl halide to introduce the trimethylammonio group.
Coupling with Pyridine: The alkylated indole is then coupled with a pyridine derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially hydrogenated compounds.
科学的研究の応用
4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The quaternary ammonium group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(Di(1H-indol-3-yl)methyl)-1-(3-(dimethylamino)propyl)pyridin-1-ium bromide
- 4-(Di(1H-indol-3-yl)methyl)-1-(3-(ethylammonio)propyl)pyridin-1-ium bromide
Uniqueness
4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of 4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
21074-48-6 |
|---|---|
分子式 |
C28H32Br2N4 |
分子量 |
584.4 g/mol |
IUPAC名 |
3-[4-[bis(1H-indol-3-yl)methyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C28H32N4.2BrH/c1-32(2,3)18-8-15-31-16-13-21(14-17-31)28(24-19-29-26-11-6-4-9-22(24)26)25-20-30-27-12-7-5-10-23(25)27;;/h4-7,9-14,16-17,19-20,28-30H,8,15,18H2,1-3H3;2*1H/q+2;;/p-2 |
InChIキー |
AXQLCHBHLBDYIF-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



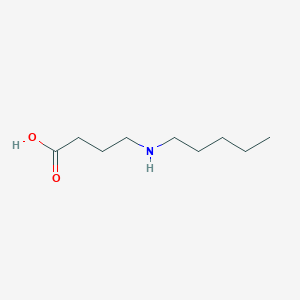
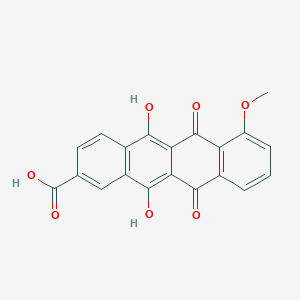
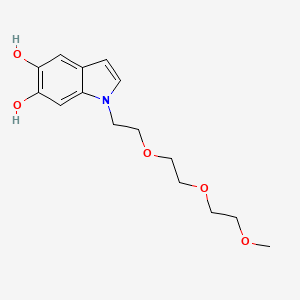
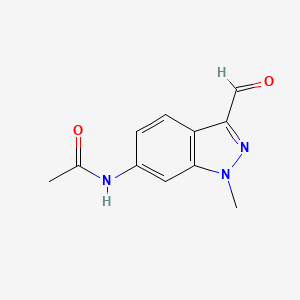
![N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B12925523.png)
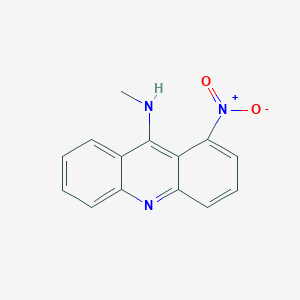
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one](/img/structure/B12925544.png)
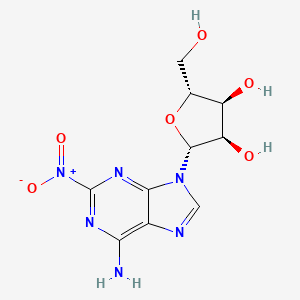
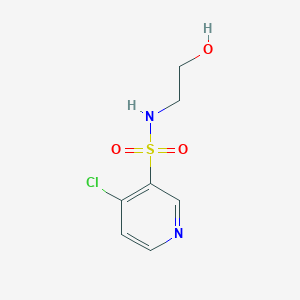
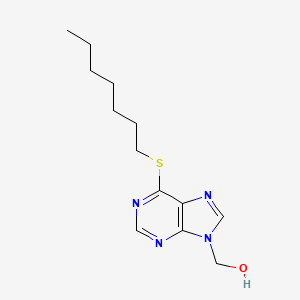

![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)

